molecular formula C25H23N3O2S B5142127 N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide

N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide

Cat. No.: B5142127
M. Wt: 429.5 g/mol
InChI Key: MDMIRXHDAMYBGN-UHFFFAOYSA-N
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Description

N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Properties

IUPAC Name

N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-4-17-9-11-22-21(13-17)26-24(30-22)19-10-8-16(3)20(14-19)27-25(31)28-23(29)18-7-5-6-15(2)12-18/h5-14H,4H2,1-3H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMIRXHDAMYBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylamine, methyl iodide, and thiophosgene under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while adhering to safety and environmental regulations .

Mechanism of Action

The mechanism of action of N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both carbamothioyl and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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